An In-Depth Technical Guide to 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: Synthesis, Properties, and Therapeutic Potential
For Correspondence: [email protected]
Abstract
This technical guide provides a comprehensive theoretical overview of the chemical properties, synthesis, and potential applications of the novel compound 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. As no empirical data for this specific molecule is currently available in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the constituent moieties—the 1,4-diazepane ring, the pyrrolidine ring, and the sulfonyl linker—we project the physicochemical properties, spectral characteristics, and reactivity of the target compound. A detailed, plausible synthetic protocol is presented, grounded in established methodologies for N-sulfonylation of cyclic diamines. Furthermore, we explore the potential pharmacological activities of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane by drawing parallels with structurally related compounds that have demonstrated a wide range of therapeutic effects, including antipsychotic, anxiolytic, and anticancer properties. This guide is intended to be a foundational resource to stimulate and inform future research into this promising, yet unexplored, chemical entity.
Introduction: A Molecule of Predicted Versatility
The relentless pursuit of novel therapeutic agents continually drives chemists to explore new chemical spaces. The strategic combination of known pharmacophores is a well-established approach to generating molecules with unique biological activity profiles. 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane is a prime example of such a rationally designed molecule, integrating three key structural motifs:
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The 1,4-Diazepane Ring: This seven-membered heterocyclic diamine is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer effects[1][2]. The flexibility of the diazepane ring allows it to adopt various conformations, enabling it to interact with a diverse range of biological targets.
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The Pyrrolidine Ring: As a five-membered saturated heterocycle, the pyrrolidine moiety is a cornerstone of many natural products and synthetic drugs[3]. Its presence can enhance binding affinity to target proteins and improve the pharmacokinetic properties of a molecule.
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The Sulfonamide Linker: The sulfonamide group is a key functional group in a multitude of clinically approved drugs. It is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors[4].
The judicious combination of these three fragments in 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane suggests a molecule with a rich and multifaceted pharmacological potential. This guide aims to provide a robust theoretical framework to underpin future experimental investigations into this compound.
Predicted Physicochemical and Structural Properties
The physical and chemical properties of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane are predicted based on the known properties of its precursors, 1,4-diazepane (also known as homopiperazine) and pyrrolidine-1-sulfonyl chloride.
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₉H₁₉N₃O₂S | Sum of the atomic constituents. |
| Molecular Weight | 233.33 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid. | Based on the appearance of 1,4-diazepane (colorless oily solid) and pyrrolidine-1-sulfonyl chloride (colorless to light yellow liquid)[5][6]. Sulfonamides are often crystalline[4]. |
| Boiling Point | > 200 °C (decomposes) | Expected to be significantly higher than its precursors (1,4-diazepane: 168-170 °C; pyrrolidine-1-sulfonyl chloride: 65-75 °C at 0.2 Torr) due to increased molecular weight and polarity[5][6]. High boiling points are typical for sulfonamides. |
| Melting Point | 40-60 °C | 1,4-diazepane has a melting point of 42 °C[6]. The addition of the bulky sulfonylpyrrolidine group may slightly alter this. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, chloroform). Sparingly soluble in water. | 1,4-diazepane is soluble in polar solvents[6]. The sulfonamide group will increase polarity, but the overall molecule is expected to have limited aqueous solubility. |
| pKa | Basic (amine nitrogens). Predicted pKa₁ ≈ 8-9, pKa₂ ≈ 4-5. | The unsubstituted secondary amine of the diazepane ring will be basic. N-sulfonylation significantly reduces the basicity of the adjacent nitrogen atom. |
Structural Analysis and Conformation
The 1,4-diazepane ring is known to exist in a pseudo-chair conformation[7]. The attachment of the bulky pyrrolidinylsulfonyl group to one of the nitrogen atoms is expected to influence the conformational equilibrium of the seven-membered ring. The sulfonamide nitrogen is trigonal planar due to resonance, while the pyrrolidine ring will adopt its typical envelope or twist conformation.
Figure 1: Predicted 2D structure of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane.
Proposed Synthesis and Characterization
The synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane can be readily achieved through the nucleophilic substitution of pyrrolidine-1-sulfonyl chloride with 1,4-diazepane. Due to the presence of two secondary amine groups in 1,4-diazepane, regioselectivity and the potential for di-substitution must be considered.
Synthetic Workflow
Figure 2: Proposed synthetic workflow for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane.
Experimental Protocol: Synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Materials:
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1,4-Diazepane (Homopiperazine)
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Pyrrolidine-1-sulfonyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
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Addition of Sulfonyl Chloride: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture. Causality: The slow addition at low temperature helps to control the exothermic reaction and minimize the formation of the di-substituted byproduct.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane.
Predicted Characterization Data
The following spectral data are predicted based on the analysis of structurally similar compounds, such as 4-(1-pyrrolidinyl)piperidine and 1-(benzenesulfonyl)-1,4-diazepane[1][3].
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the protons of the 1,4-diazepane and pyrrolidine rings. The protons on the carbons adjacent to the sulfonamide nitrogen will be shifted downfield compared to those adjacent to the free amine. |
| ¹³C NMR | Resonances for the nine unique carbon atoms. The carbons adjacent to the sulfonamide nitrogen will be shifted downfield. |
| FT-IR (cm⁻¹) | Strong characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). N-H stretching of the secondary amine in the diazepane ring (around 3300 cm⁻¹). C-N and C-H stretching vibrations. |
| Mass Spec (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 234.33. |
Predicted Reactivity and Stability
The reactivity of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane will be dictated by the functional groups present: the secondary amine of the diazepane ring and the sulfonamide moiety.
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N-Alkylation/N-Acylation: The free secondary amine of the diazepane ring is a nucleophile and can readily undergo reactions such as alkylation, acylation, and arylation. This provides a handle for further structural modification and the synthesis of a library of derivatives.
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Sulfonamide Stability: The sulfonamide bond is generally very stable to hydrolysis under both acidic and basic conditions. Cleavage of the S-N bond typically requires harsh reductive conditions.
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Oxidation: The secondary amine can be oxidized under appropriate conditions.
Figure 3: Potential reactions at the secondary amine of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane.
Potential Applications and Biological Activity
The predicted biological activity of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane is inferred from the known pharmacology of its constituent parts.
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Central Nervous System (CNS) Activity: 1,4-Diazepine derivatives are well-known for their CNS effects, including antipsychotic and anxiolytic properties[1][2]. Furthermore, pyrrolidine sulfonamides have been investigated as inhibitors of the glycine transporter 1 (GlyT1), with potential applications in the treatment of schizophrenia[3]. The combination of these moieties in the target molecule makes it a compelling candidate for CNS drug discovery programs.
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Anticancer Potential: Numerous 1,4-diazepine derivatives have demonstrated significant anticancer activity[1][2]. The pyrrolidine ring is also a common feature in many anticancer agents. Therefore, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane and its derivatives warrant investigation for their potential as novel oncology therapeutics.
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Antibacterial and Antifungal Activity: Both 1,4-diazepines and sulfonamides have a long history as antimicrobial agents[1][2]. The target molecule could exhibit broad-spectrum antimicrobial activity.
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Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. It is plausible that 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane could show inhibitory activity against various metalloenzymes.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the novel compound 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. Based on the established chemistry and pharmacology of its constituent fragments, this molecule is predicted to be a synthetically accessible and potentially bioactive compound with a range of therapeutic applications, particularly in the areas of CNS disorders and oncology.
The next logical steps for the scientific community are the synthesis and full experimental characterization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. Subsequent biological screening against a panel of relevant targets will be crucial to validate the predicted pharmacological profile. The synthetic handle provided by the free secondary amine of the diazepane ring offers a straightforward route to a library of derivatives, enabling a thorough investigation of the structure-activity relationship (SAR). It is our hope that this guide will serve as a catalyst for such investigations, ultimately unlocking the full potential of this promising molecule.
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